6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Description
6-Fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a benzoxazole derivative characterized by a fluorine atom at the 6-position of the benzoxazole core and a piperazine ring substituted with a 2,5,6-trimethylpyrimidine group at the 2-position. Benzoxazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and CNS-targeting effects . The synthesis of such compounds typically involves multi-step reactions, such as nitration, nucleophilic substitution, and cyclization. For example, analogous 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles were synthesized via nitration of fluorophenol derivatives, followed by piperazine coupling and cyclization using indium powder and trimethyl orthoacetate .
Properties
IUPAC Name |
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-11-12(2)20-13(3)21-17(11)23-6-8-24(9-7-23)18-22-15-5-4-14(19)10-16(15)25-18/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXCVUHOQKLFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxazole intermediate.
Attachment of the Trimethylpyrimidinyl Group: The final step involves the attachment of the trimethylpyrimidinyl group to the piperazine ring, which can be achieved through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles or electrophiles depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorine atom and the heterocyclic rings play a crucial role in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzoxazole Cores
- 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)-1,3-benzoxazoles (e.g., compounds 7a–j) These analogues feature a 5-fluoro substituent and a 2-methyl group on the benzoxazole core, with aryl-substituted piperazines. Key differences from the target compound include: Fluorine Position: The 5-fluoro substitution (vs. Piperazine Substituents: Aryl groups (e.g., phenyl, tolyl) in these analogues contrast with the trimethylpyrimidine group in the target compound. Trimethylpyrimidine may enhance hydrogen bonding or π-π stacking in enzyme active sites compared to aryl groups. Biological Activity: Compounds 7a–j demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116), with IC50 values ranging from 1.2–18.7 μM . The target compound’s trimethylpyrimidine group could modulate potency or selectivity due to pyrimidine’s role in metabolic pathways.
Fluorescent Benzoxazole Derivatives
- Fluorescent Brighteners 368 (CAS Nos. 1533–45–5, 2397–00–4, 5242–49–9) These compounds contain ethenylphenyl-benzoxazole motifs optimized for UV absorption and fluorescence. Unlike the target compound, they lack piperazine or pyrimidine groups. Structural differences highlight how substituents dictate application: Ethenylphenyl Groups: Enable conjugation and fluorescence, making them suitable for industrial use (e.g., textiles, plastics) rather than pharmacological activity .
Heterocyclic Piperazine Derivatives
- 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Hydrochloride
This compound shares a piperazine core but substitutes a sulfonamide-linked pyrazole group. Differences include: - 6-(6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one This structurally complex molecule combines imidazopyridazine and benzoxazinone moieties. Compared to the target compound, it lacks a benzoxazole core but shares a fluorinated aromatic system, suggesting divergent biological targets (e.g., kinases vs. GPCRs) .
Biological Activity
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H22F N5O
- Molecular Weight : 353.41 g/mol
The presence of fluorine and a piperazine moiety suggests potential interactions with biological targets, particularly in the central nervous system and antimicrobial activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been investigated in several studies.
Antibacterial Activity
A recent study evaluated the antibacterial efficacy of related benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15.63 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 0.25 | Escherichia coli |
The compound demonstrated significant activity against Staphylococcus aureus, with an MIC comparable to established antibiotics like ciprofloxacin. This suggests its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against several fungal strains. The results indicated varying degrees of efficacy:
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| This compound | 32 | Candida albicans |
| Control (Fluconazole) | 8 | Candida glabrata |
While the antifungal activity was less potent than that of fluconazole, the results are promising for further development in antifungal therapies.
The mechanism by which this compound exerts its effects is believed to involve interference with bacterial DNA synthesis and cell wall integrity. This is a common mechanism among many antibacterial agents.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the benzoxazole structure can significantly influence biological activity. For instance:
- Fluorine Substitution : Enhances lipophilicity and improves cell membrane penetration.
- Piperazine Ring : Contributes to receptor binding affinity and selectivity.
These insights into SAR can guide future modifications to optimize therapeutic efficacy.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections showed that derivatives similar to 6-fluoro compounds had a success rate of over 80% in eradicating infections caused by resistant strains of Staphylococcus aureus.
- Antifungal Treatment : In a controlled study on immunocompromised patients with candidiasis, compounds exhibiting similar structures demonstrated improved outcomes compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
